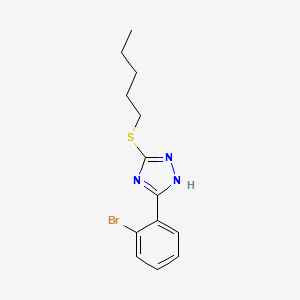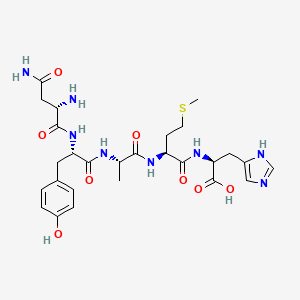![molecular formula C13H17NO B14213611 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 774493-33-3](/img/structure/B14213611.png)
1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a 3-azabicyclo[3.1.0]hexane core. This structure is notable for its presence in various biologically active molecules, making it a significant target in drug design and synthesis. The compound’s unique bicyclic framework contributes to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is often catalyzed by palladium, providing high yields and diastereoselectivities . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests it could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Useful for modifying the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic and antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic that also features a 3-azabicyclo[3.1.0]hexane core.
Bicifadine: An analgesic with a related structure.
Uniqueness: 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its methoxymethyl group, in particular, may enhance its ability to interact with certain biological targets.
Properties
CAS No. |
774493-33-3 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17NO/c1-15-8-10-2-4-11(5-3-10)13-6-12(13)7-14-9-13/h2-5,12,14H,6-9H2,1H3 |
InChI Key |
ZODCDPUZFAIJGU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C23CC2CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
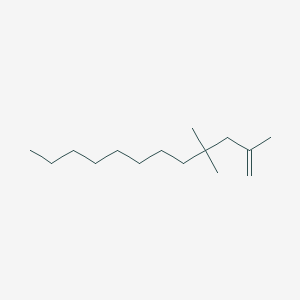
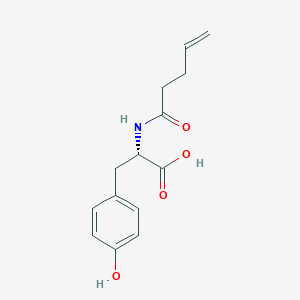
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
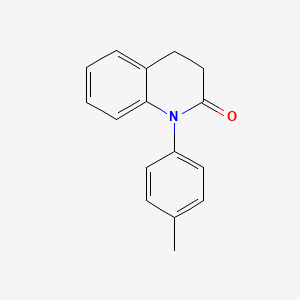
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)

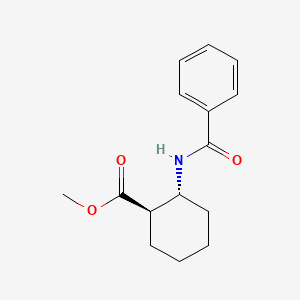
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
